N-(4-methoxyphenyl)-3-phenoxypropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)17-16(18)11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTBXPAYXVPCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl 3 Phenoxypropanamide
Established Synthetic Pathways to N-(4-methoxyphenyl)-3-phenoxypropanamide
The primary and most well-established method for synthesizing this compound is through the formation of an amide bond between a carboxylic acid and an amine. This can be achieved via several reliable protocols.
Amide Coupling Reactions: Acid-Amine Condensations
The most direct synthetic route to this compound involves the condensation reaction between 3-phenoxypropanoic acid and p-anisidine (B42471) (4-methoxyaniline). This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, with the choice often depending on factors like desired yield, reaction conditions, and scale. researchgate.net
Commonly employed activating agents include carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov The general reaction involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDCI, which is then readily displaced by the amine (p-anisidine) to form the final amide product. nih.gov
Table 1: Common Coupling Reagents for Acid-Amine Condensation
| Coupling Reagent | Additive/Base | Solvent | Key Features |
|---|---|---|---|
| EDCI | DMAP | CH₂Cl₂ (DCM) | Mild conditions, good yields. nih.gov |
| DCC | HOBt | DMF, DCM | High reactivity, dicyclohexylurea (DCU) byproduct precipitation. |
| HATU | DIPEA | DMF | High efficiency, particularly for challenging couplings. |
This table is generated based on common laboratory practices in amide synthesis.
The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. nih.gov The workup procedure usually involves an aqueous wash to remove the water-soluble byproducts and unreacted starting materials, followed by purification of the crude product, often by recrystallization or column chromatography.
Alternative Synthetic Routes and Precursor Chemistry
Beyond direct acid-amine coupling, alternative strategies for the synthesis of this compound exist, primarily involving different precursors. One common alternative is the reaction of p-anisidine with an activated derivative of 3-phenoxypropanoic acid, such as an acyl chloride or an ester.
The use of 3-phenoxypropanoyl chloride offers a highly reactive precursor that readily reacts with p-anisidine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. This method, known as the Schotten-Baumann reaction, is often rapid and high-yielding.
Another approach involves precursor chemistry where the phenoxypropanamide skeleton is constructed from different starting materials. For instance, syntheses of related structures sometimes begin with chalcones (α,β-unsaturated ketones), which can undergo Michael addition and subsequent transformations to yield the desired backbone. mdpi.com For example, a related compound, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, was synthesized by reacting N-(4-methoxyphenyl)-2-chloroacetamide with a chalcone (B49325) precursor, demonstrating the assembly of complex amides from halo-acetamide building blocks. nih.gov
Novel Approaches and Catalytic Systems in this compound Synthesis
Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. Research into novel catalytic systems has provided new avenues for amide bond formation and the synthesis of compounds like this compound.
Recent developments include the use of advanced coupling reagents designed for challenging substrates, such as sterically hindered or poorly nucleophilic amines. For instance, the combination of tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TCFH) with a catalytic amount of ethyl cyanohydroxyiminoacetate (Oxyma) has been shown to be effective for such difficult couplings. rsc.org
Furthermore, catalysis can be applied not just to form the amide bond, but to transform it. Palladium-catalyzed cross-coupling reactions, traditionally used for C-C, C-N, and C-O bond formation with aryl halides, have been adapted for the selective activation of the N–C(O) bond in amides. nsf.gov This allows the amide itself to be used as a precursor for further molecular elaboration, representing a significant departure from its traditional role as a stable final product. nsf.gov Copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids also presents a novel method for constructing related structures. mdpi.com The development of novel catalytic systems, including those based on metal nanomaterials or enzymatic processes, aims to create more sustainable and efficient synthetic protocols. nih.govmdpi.com
Derivatization Strategies and Analogue Synthesis
The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of a wide array of analogues for various research applications. Derivatization can be targeted at the N-aryl ring, the phenoxy group, or the central propanamide backbone.
Structural Modifications on the N-Aryl Moiety
The N-aryl portion, originating from p-anisidine, is a common target for modification. The methoxy (B1213986) group at the 4-position can be replaced with other substituents to probe electronic and steric effects. For example, analogues can be prepared by starting with different substituted anilines.
Table 2: Examples of N-Aryl Moiety Modifications in Related Amides/Sulfonamides
| Starting Aniline | Resulting N-Aryl Group | Reference for Analogue |
|---|---|---|
| p-Toluidine | N-(4-methylphenyl) | researchgate.net |
| 4-Fluoroaniline | N-(4-fluorophenyl) | researchgate.net |
| 4-Chloroaniline | N-(4-chlorophenyl) | researchgate.net |
Furthermore, modern cross-coupling techniques could potentially be used to modify the N-aryl ring after the amide has been formed. For instance, palladium-catalyzed N–C(O) activation allows for the entire N-aryl group to be swapped or coupled with other fragments. nsf.gov
Modifications on the Phenoxy Group and Propanamide Backbone
The other end of the molecule also presents opportunities for derivatization. The phenoxy group can be substituted on its aromatic ring, or it can be replaced entirely with other functionalities. For example, replacing the phenoxy group with a simple alkyl or a more complex aryl group would lead to N-(4-methoxyphenyl)alkanamides or N-(4-methoxyphenyl)-3-arylpropanamides, respectively. nih.govvirtuouslifescience.com A study on a simplified albendazole (B1665689) derivative involved the synthesis of N-(4-methoxyphenyl)pentanamide, showcasing a modification of the propanamide backbone to a pentanamide. nih.gov
The synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide illustrates a more complex modification, where a chalcone-like substituent is introduced onto the phenoxy ring, and the propanamide backbone is altered to an acetamide (B32628). nih.gov Such strategies highlight the versatility of the core structure in generating a diverse library of related compounds.
Stereoselective Synthesis of Chiral Analogues
The generation of chiral analogues of this compound, which possess a stereocenter at the C3 position of the propanamide backbone, represents a significant challenge in synthetic organic chemistry. The primary strategy to achieve this is through the enantioselective conjugate addition of a phenol (B47542) to an N-(4-methoxyphenyl)acrylamide derivative. This transformation, an asymmetric oxa-Michael addition, allows for the direct formation of the crucial C-O bond and the concurrent establishment of the stereogenic center. The success of such syntheses hinges on the use of effective chiral catalysts that can control the facial selectivity of the nucleophilic attack of the phenol onto the α,β-unsaturated amide.
Key to these methodologies is the activation of the N-arylacrylamide substrate by a chiral catalyst, which creates a chiral environment around the electrophilic β-carbon. This allows the incoming phenoxide nucleophile to add preferentially to one of the two enantiotopic faces of the double bond, leading to the formation of one enantiomer of the product in excess.
A variety of chiral catalysts have been explored for analogous transformations, including those based on chiral amines, phosphoric acids, and metal complexes with chiral ligands. The choice of catalyst, solvent, temperature, and other reaction parameters is critical in achieving high yields and, more importantly, high levels of enantioselectivity, typically measured as enantiomeric excess (ee).
For instance, chiral organocatalysts, such as bifunctional thioureas or squaramides derived from cinchona alkaloids, are known to activate α,β-unsaturated systems through hydrogen bonding interactions, thereby directing the nucleophilic attack. Similarly, chiral phosphoric acids can act as Brønsted acid catalysts to achieve a similar outcome. In the realm of metal catalysis, complexes of metals like copper, palladium, or rhodium with chiral ligands can serve as Lewis acids to activate the Michael acceptor and facilitate the enantioselective addition.
The following interactive data table summarizes hypothetical yet plausible research findings for the stereoselective synthesis of a chiral analogue of this compound, based on established methodologies in asymmetric oxa-Michael additions. This data is illustrative of the type of results that would be sought in such a synthetic campaign.
Interactive Data Table: Hypothetical Results for the Stereoselective Synthesis of a Chiral Analogue
| Catalyst/Ligand | Catalyst Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-BINOL-derived Phosphoric Acid | Organocatalyst (Brønsted Acid) | Toluene | 25 | 85 | 92 |
| Cinchona-based Thiourea | Organocatalyst (Bifunctional) | Dichloromethane | 0 | 91 | 88 |
| Cu(OTf)₂ / (R,R)-Ph-Box | Metal Complex (Lewis Acid) | THF | -20 | 78 | 95 |
| Pd(OAc)₂ / (S)-BINAP | Metal Complex (Lewis Acid) | Dioxane | 40 | 82 | 90 |
| Chiral Squaramide | Organocatalyst (Bifunctional) | Chloroform | 10 | 88 | 91 |
Detailed research in this area would involve screening various chiral catalysts and optimizing reaction conditions to maximize both the chemical yield and the enantioselectivity of the desired chiral propanamide. The characterization of the chiral products would necessitate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess. The absolute configuration of the newly formed stereocenter would typically be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with compounds of known configuration. The development of a robust and highly stereoselective synthesis would be a valuable contribution to the field, enabling further investigation into the biological activities of the individual enantiomers of this compound analogues.
Advanced Spectroscopic and Analytical Characterization of N 4 Methoxyphenyl 3 Phenoxypropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of N-(4-methoxyphenyl)-3-phenoxypropanamide, distinct signals are predicted for each unique proton environment. The aromatic protons on the 4-methoxyphenyl (B3050149) and phenoxy rings would appear as complex multiplets in the downfield region (approx. 6.8-7.5 ppm). The methoxy (B1213986) group protons would present as a sharp singlet at approximately 3.8 ppm. The two methylene (B1212753) groups of the propanamide backbone would appear as triplets around 2.8 ppm and 4.3 ppm, due to coupling with each other. The amide proton (N-H) would be observed as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Predicted ¹H NMR Data (Note: Data is predicted based on chemical structure and typical values)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (4-methoxyphenyl) | ~6.8-7.4 | Multiplet |
| Ar-H (phenoxy) | ~6.9-7.3 | Multiplet |
| -OCH₃ | ~3.8 | Singlet |
| -O-CH₂- | ~4.3 | Triplet |
| -CH₂-C=O | ~2.8 | Triplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to be the most downfield signal (around 170 ppm). The aromatic carbons would generate a series of signals between 114 and 158 ppm. The methoxy carbon would appear around 55 ppm, and the two aliphatic carbons of the ethyl bridge would be found further upfield.
Predicted ¹³C NMR Data (Note: Data is predicted based on chemical structure and typical values)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~170 |
| C-O (Phenoxy) | ~158 |
| C-O (Methoxyphenyl) | ~156 |
| C-N (Methoxyphenyl) | ~131 |
| Ar-CH (Phenoxy) | ~129, ~121, ~114 |
| Ar-CH (Methoxyphenyl) | ~122, ~114 |
| -OCH₃ | ~55 |
| -O-CH₂- | ~66 |
2D-NMR Spectroscopy
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between the coupled protons of the propylene (B89431) chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, LC-MS, GC-MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise mass of the molecular ion of this compound. The molecular formula of the compound is C₁₆H₁₇NO₃. The expected monoisotopic mass would be approximately 271.1208 Da. An experimental HRMS measurement confirming this exact mass to within a few parts per million provides strong evidence for the compound's elemental composition.
Fragmentation Analysis
In a mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments is a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond and the ether linkages. Expected major fragments would correspond to the 4-methoxyphenylaminyl radical cation (m/z 123) and the phenoxypropionyl cation (m/z 149). Further fragmentation of these ions would provide additional structural confirmation. For instance, the GC-MS analysis of the similar compound N-(4-methoxyphenyl)-3-phenylpropanamide shows a top peak at m/z 123. nih.gov
Predicted Fragmentation Data (Note: Data is predicted based on chemical structure)
| m/z | Predicted Fragment Ion |
|---|---|
| 271 | [M]⁺ (Molecular Ion) |
| 149 | [C₉H₉O₂]⁺ (Phenoxypropionyl cation) |
| 123 | [C₇H₉NO]⁺ (4-methoxyaniline radical cation) |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) |
LC-MS and GC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate mixtures of compounds before mass analysis. nist.gov These methods would be crucial for analyzing the purity of a synthesized sample of this compound and for identifying any by-products or impurities from the reaction mixture.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Key expected peaks include a sharp absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretching vibration. A band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amide. The C-O stretching of the ether linkages would be visible as strong bands in the 1230-1270 cm⁻¹ (aryl-alkyl ether) and 1020-1075 cm⁻¹ (methoxy group) regions. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.
Predicted IR Absorption Bands (Note: Data is predicted based on chemical structure and typical values)
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3350 | N-H Stretch (Amide) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~2950-2850 | C-H Stretch (Aliphatic) |
| ~1670 | C=O Stretch (Amide I) |
| ~1540 | N-H Bend (Amide II) |
| ~1510, ~1490 | C=C Stretch (Aromatic) |
| ~1245 | C-O Stretch (Aryl Ether) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding in the solid state. mdpi.com
For related structures, such as derivatives of N-(4-methoxyphenyl)-sulfonamide, X-ray analysis reveals that intermolecular N–H···O hydrogen bonds are a common feature, often leading to the formation of chains or dimers in the crystal lattice. mdpi.com It is highly probable that the amide N-H and C=O groups of this compound would participate in similar hydrogen bonding networks, which dictates the crystal packing and influences physical properties like melting point.
Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, TLC)
Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for determining the purity of a non-volatile solid like this compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be developed. sielc.com The purity of the sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak.
Gas Chromatography (GC)
While less common for non-volatile amides, GC could be used if the compound is sufficiently thermally stable. It is more likely to be used in the form of GC-MS to analyze for volatile impurities from the synthesis.
Thin-Layer Chromatography (TLC)
TLC is a rapid and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would be identified to achieve good separation between the starting materials, the product, and any by-products. rsc.org The retention factor (Rf) value of the compound would be a characteristic property under the specific TLC conditions used.
Computational Chemistry and Theoretical Modeling of N 4 Methoxyphenyl 3 Phenoxypropanamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net By solving the Schrödinger equation, or its DFT equivalent (the Kohn-Sham equations), one can obtain detailed information about the electron distribution, molecular orbitals, and various reactivity descriptors.
For N-(4-methoxyphenyl)-3-phenoxypropanamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecule's geometry to its lowest energy conformation. researchgate.net From this optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, the distribution of these frontier molecular orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is typically localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found in electron-poor areas, the likely targets for nucleophiles. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify regions with positive or negative electrostatic potential, which are critical for understanding intermolecular interactions. researchgate.net
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |
| Total Energy | -1250 Hartree | Thermodynamic stability of the molecule |
Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations for similar organic molecules.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid. nih.gov
In the context of this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various enzymes or a ligand for specific receptors. The simulation would involve preparing the 3D structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the target, scoring each pose based on a scoring function that estimates the binding affinity.
The results of a docking study would provide insights into the binding mode of this compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the target protein. researchgate.net The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger predicted binding affinity. ekb.eg
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Result | Interpretation |
| Binding Affinity | -8.2 kcal/mol | Strong predicted binding to the target |
| Interacting Residues | Tyr23, Phe45, Leu89 | Key amino acids involved in binding |
| Hydrogen Bonds | 1 with Tyr23 | Specific electrostatic interaction |
| Hydrophobic Interactions | Phe45, Leu89 | Contribution to binding stability |
Note: This data is illustrative and represents the type of information generated from molecular docking simulations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the study of the conformational changes and the stability of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. chemrxiv.org
For this compound, an MD simulation could be initiated from the best-docked pose obtained from molecular docking. The simulation, typically run for nanoseconds or even microseconds, would reveal the flexibility of the ligand and the protein, and the stability of their interactions. Analysis of the MD trajectory can provide information on conformational changes in both the ligand and the protein upon binding.
Key parameters analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over time to evaluate the persistence of key interactions. nih.gov These simulations can provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Table 3: Predicted Parameters from a Molecular Dynamics Simulation of this compound Bound to a Target
| Parameter | Predicted Value | Significance |
| Average RMSD | 1.5 Å | Indicates a stable binding complex |
| Average RMSF of Binding Site | 0.8 Å | Shows low flexibility of key residues |
| Average Hydrogen Bonds | 1.2 | Suggests persistent hydrogen bonding |
| MM/PBSA Binding Energy | -35 kcal/mol | A more refined estimate of binding affinity |
Note: These are example values that could be obtained from a molecular dynamics study.
In Silico Predictions of Molecular Properties Relevant to Biological Activity
In silico methods are also crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. drugdiscoverytoday.comresearchgate.net These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. nih.gov
Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict a wide range of properties for this compound. These include its solubility, permeability (as a predictor of absorption), plasma protein binding, and potential to inhibit key metabolic enzymes like cytochrome P450s. Toxicity predictions can flag potential issues such as mutagenicity or cardiotoxicity. researchgate.net
These predictions are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For example, Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a compound based on these properties.
Table 4: In Silico ADMET Predictions for this compound
| Property | Predicted Value | Implication for Biological Activity |
| Molecular Weight | 271.31 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 3.2 | Good balance of solubility and permeability |
| Polar Surface Area | 49.3 Ų | Suggests good cell membrane permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Note: The data presented is for illustrative purposes and represents typical outputs from ADMET prediction software.
Elucidation of Molecular and Cellular Mechanisms of N 4 Methoxyphenyl 3 Phenoxypropanamide
Identification of Biological Targets and Pathways Modulated by Structurally Related Compounds
While no data exists for N-(4-methoxyphenyl)-3-phenoxypropanamide, studies on similar structures provide context on potential, unconfirmed targets.
Enzyme Inhibition and Activation Studies
There is no available data on the effect of this compound on any enzymes, including malate (B86768) dehydrogenase (MDH1/2). Malate dehydrogenase is a key enzyme in the citric acid cycle and is considered a potential target for drug discovery in cancer and infectious diseases. nih.govwikipedia.org Its activity is complex and can be regulated by various molecules, but no connection to the specified compound has been established. proteopedia.org
Receptor Binding and Modulation Assays
No studies on receptor binding or modulation for this compound have been published. Receptor binding assays are a fundamental tool in drug discovery to identify and characterize the interaction of compounds with specific cellular receptors. nih.gov
Interactions with Subcellular Components
Direct evidence of this compound interacting with subcellular components like tubulin is absent. However, a study on a structurally related compound, N-(4-methoxyphenyl)pentanamide , which shares the core N-(4-methoxyphenyl) group but has a different side chain, showed anthelmintic properties against the nematode Toxocara canis. The mechanism for this activity was not definitively explored but was suggested to be similar to that of albendazole (B1665689), which involves binding to parasite tubulins and disrupting microtubule formation. This leads to depleted glycogen (B147801) stores and parasite death.
Cellular Responses and Phenotypic Changes in In Vitro Models (Mechanistic Focus on Related Compounds)
No in vitro studies focusing on the cellular responses to this compound are available. The following sections describe findings for a different, though related, molecule.
Cell Viability and Proliferation Studies
While no cell viability data exists for the target compound, studies on N-(4-methoxyphenyl)pentanamide indicated it had lower cytotoxicity on human (SH-SY5Y) and monkey (Vero) cell lines compared to the established anthelmintic drug, albendazole. This suggests that the "N-(4-methoxyphenyl)" scaffold can be modified to achieve selective toxicity against parasites.
Apoptosis and Cell Cycle Modulation Mechanisms
There is no information on the effects of this compound on apoptosis or cell cycle progression.
Oxidative Stress Response and Antioxidant Mechanisms
Currently, there is a lack of specific published research investigating the direct oxidative stress response and antioxidant mechanisms of this compound. Scientific inquiry into this specific compound's ability to modulate cellular oxidative states has not been documented in the available literature.
While the broader class of phenolic and methoxyphenyl compounds has been a subject of interest for their potential antioxidant properties, detailed studies on this compound are absent. The fundamental mechanisms by which a compound can exert antioxidant effects include the scavenging of reactive oxygen species (ROS), the chelation of metal ions that catalyze free radical formation, and the upregulation of endogenous antioxidant defense systems. However, without experimental data, it is not possible to ascertain if this compound participates in any of these pathways.
Future research would be necessary to elucidate any potential antioxidant activity. Such studies would typically involve in vitro assays to measure free radical scavenging capacity and cellular-based models to assess the compound's impact on intracellular ROS levels and the expression of antioxidant enzymes.
Interactive Data Table: In Vitro Antioxidant Activity of this compound
No data available in the current scientific literature.
Mechanistic Studies in Preclinical In Vivo Models (Non-Human)
As of the current body of scientific literature, there are no published preclinical in vivo studies that have investigated the molecular and cellular mechanisms of this compound in non-human animal models.
Investigation of Specific Biological Pathways in Animal Models
There is no available research detailing the investigation of specific biological pathways affected by the administration of this compound in animal models. Mechanistic studies in vivo are crucial for understanding how a compound interacts with a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and downstream effects on signaling pathways. The absence of such studies for this specific compound means its in vivo biological effects remain uncharacterized.
Molecular Biomarker Analysis in Response to Compound Administration
Consistent with the lack of in vivo studies, there has been no molecular biomarker analysis in response to the administration of this compound. Biomarker studies are essential for identifying the molecular targets of a compound and for assessing its pharmacodynamic effects. Such analyses can include measuring changes in gene expression, protein levels, or the activity of specific enzymes in various tissues following compound administration. Without these studies, the in vivo mechanism of action of this compound is unknown.
Interactive Data Table: Key Molecular Biomarkers Modulated by this compound in Animal Models
Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl 3 Phenoxypropanamide Derivatives
Impact of Substituent Variations on Molecular and Cellular Activities
The core structure of N-(4-methoxyphenyl)-3-phenoxypropanamide features two aromatic rings connected by a flexible propanamide linker. Modifications to any of these components can significantly alter the compound's physicochemical properties and its interaction with biological targets.
The nature and position of substituents on the two aromatic rings—the N-phenyl ring and the phenoxy ring—play a critical role in modulating activity. These effects are broadly categorized as electronic and steric.
Steric Hindrance: The size and bulkiness of a substituent create steric hindrance, which can either promote or hinder the optimal binding of the molecule to its target. A bulky group placed at a critical position might prevent the molecule from fitting into a narrow binding pocket. However, in some cases, a specific steric profile is required for a perfect fit. For example, studies on other benzamide (B126) series have shown that introducing a substituent in the ortho-position can cause steric hindrance that forces the amide group out of coplanarity with the benzene (B151609) ring, which in turn affects the molecule's conformation and lipophilicity. nih.gov
The following table illustrates the potential impact of hypothetical substituent changes on the activity profile of this compound derivatives.
Table 1: Hypothetical Impact of Aromatic Ring Substituents This table is for illustrative purposes and based on general medicinal chemistry principles.
| Compound | Substituent (Position on Phenoxy Ring) | Electronic Effect | Potential SAR Implication |
| Parent | -H | Neutral | Baseline activity. |
| Analogue 1 | 4-Cl | Electron-withdrawing | May alter binding affinity or metabolic stability. |
| Analogue 2 | 4-NO₂ | Strongly Electron-withdrawing | Could significantly change target interaction; potential for new hydrogen bonds. |
| Analogue 3 | 4-CH₃ | Electron-donating | May enhance hydrophobic interactions within the binding pocket. |
| Analogue 4 | 2-Cl | Electron-withdrawing | Potential for steric clash, forcing a change in molecular conformation. researchgate.netnih.gov |
Influence of Linker and Amide Moiety Modifications
The linker and amide group are central to the molecule's structure, providing both flexibility and key interaction points.
Linker Modifications: The three-carbon (propanamide) linker determines the spatial orientation of the two aromatic rings relative to each other. Altering its length, rigidity, or composition can have profound effects on activity.
Length: Shortening or lengthening the linker would change the distance between the aromatic moieties, which could disrupt or improve the alignment with binding site interaction points.
Flexibility: Introducing double bonds or cyclic elements into the linker would decrease its flexibility. A more rigid analogue might have higher affinity if it "locks" the molecule in the ideal binding conformation, but it could also prevent the molecule from adapting to the binding site.
Amide Moiety Modifications: The amide group (-CONH-) is a critical pharmacophoric element. The nitrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. researchgate.net Disrupting this feature, for instance by reversing the amide (swapping the CO and NH positions) or replacing it with a different functional group like an ester or a sulfonamide, would significantly impact the compound's hydrogen bonding capacity and, consequently, its biological activity. Research on other molecular scaffolds has demonstrated that the amide functionality is often a key element in maintaining potency. nih.gov The molecular simplification of related compounds, such as albendazole (B1665689), to structures like N-(4-methoxyphenyl)pentanamide highlights that modifications to this region are a viable strategy for developing new derivatives. nih.gov
Pharmacophore Modeling and Design of Novel Analogues
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. dergipark.org.tr Pharmacophore modeling is a computational tool used to build a 3D model of these features, which then serves as a template for designing or discovering new active compounds. nih.govresearchgate.net
For this compound, a hypothetical pharmacophore model would likely include the following key features:
Two Aromatic/Hydrophobic Regions: Corresponding to the 4-methoxyphenyl (B3050149) and the phenoxy rings. These are likely involved in hydrophobic or π-π stacking interactions.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.
Hydrogen Bond Donor: The N-H group of the amide moiety.
Hydrogen Bond Acceptor: The ether oxygen in the phenoxypropanamide linker.
This model can be generated based on the structure of known active ligands (ligand-based) or from the 3D structure of the biological target (structure-based). nih.gov Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. dergipark.org.tr This virtual screening process is a rapid and cost-effective method for identifying diverse new chemical scaffolds that are predicted to be biologically active, which can then be synthesized and tested experimentally. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedcraveonline.com The goal of QSAR is to create a model that can predict the activity of new, untested compounds based solely on their structural properties. bjmu.edu.cn
A typical QSAR study for this compound derivatives would involve the following steps:
Data Set: A series of analogues is synthesized, and their biological activity is measured quantitatively (e.g., as IC₅₀ or EC₅₀ values). This set is often divided into a "training set" to build the model and a "test set" to validate it. medcraveonline.com
Descriptor Calculation: For each molecule in the series, a variety of physicochemical properties, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., Hammett constants), steric descriptors (e.g., molar refractivity), and lipophilic descriptors (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to find the best correlation between a combination of descriptors and the measured biological activity. medcraveonline.com The result is a mathematical equation of the form: Activity = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + constant
This equation provides quantitative insights into the SAR. For example, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulkier groups are detrimental. The developed QSAR model can then be used to predict the activity of designed but not-yet-synthesized analogues, prioritizing the most promising candidates for synthesis and testing. bjmu.edu.cn
Table 2: Example of a QSAR Data Set This table is a hypothetical representation for illustrative purposes.
| Compound Analogue | Substituent (X) | LogP (Lipophilicity) | Molar Refractivity (Sterics) | Biological Activity (log 1/IC₅₀) |
| 1 | -H | 3.2 | 0.85 | 5.4 |
| 2 | 4-F | 3.3 | 0.86 | 5.6 |
| 3 | 4-Cl | 3.7 | 0.91 | 6.1 |
| 4 | 4-CH₃ | 3.6 | 0.90 | 5.9 |
| 5 | 4-NO₂ | 2.9 | 0.92 | 6.5 |
Emerging Research Directions and Future Perspectives for N 4 Methoxyphenyl 3 Phenoxypropanamide
Untapped Biological Targets and Mechanistic Hypotheses
Currently, there is a scarcity of published data on the specific biological activities of N-(4-methoxyphenyl)-3-phenoxypropanamide. However, by examining the biological profiles of structurally analogous compounds, it is possible to formulate hypotheses about its potential targets and mechanisms of action. This approach provides a rational basis for initiating future biological investigations.
For instance, the structurally related compound, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis. nih.gov The proposed mechanism of action for similar compounds, like albendazole (B1665689), involves binding to tubulin, which disrupts microtubule-dependent processes in the parasite. mdpi.com This suggests that this compound could be investigated for similar antiparasitic activities, with tubulin representing a primary hypothetical target.
Furthermore, other related amide and sulfonamide derivatives have been shown to exhibit a range of biological effects, including antibacterial, antiviral, and even anti-cancer activities. mdpi.com For example, certain sulfonamides have been identified as inhibitors of Lemur tyrosine kinase 3, a protein implicated in tumor development. mdpi.com Given the structural similarities, it is plausible that this compound could interact with a variety of enzymes or receptors, warranting broad-spectrum screening to uncover its full biological potential.
Table 1: Potential Biological Targets and Mechanistic Hypotheses for this compound Based on Structurally Related Compounds
| Potential Biological Target | Mechanistic Hypothesis | Rationale from Related Compounds |
| Tubulin | Inhibition of microtubule polymerization, leading to disruption of cellular processes. | The related compound N-(4-methoxyphenyl)pentanamide shows anthelmintic activity, a characteristic often associated with tubulin inhibitors like albendazole. nih.govmdpi.com |
| Kinases (e.g., Lemur tyrosine kinase 3) | Inhibition of phosphorylation cascades involved in cell signaling and proliferation. | Structurally similar sulfonamides have been shown to inhibit kinases involved in tumor progression. mdpi.com |
| Bacterial or Viral Enzymes | Inhibition of essential enzymes required for pathogen replication or survival. | Amide and sulfonamide scaffolds are present in various known antimicrobial agents. mdpi.com |
Advanced Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of this compound would traditionally involve the coupling of a 3-phenoxypropanoic acid derivative with 4-methoxyaniline. While effective, conventional methods often rely on hazardous reagents and solvents. The principles of green and sustainable chemistry offer a roadmap for developing more environmentally benign synthetic routes. primescholars.com
Future synthetic strategies should focus on several key areas:
Catalytic Amide Bond Formation: Moving beyond stoichiometric coupling reagents to catalytic methods can significantly reduce waste. The use of novel catalysts, potentially based on earth-abundant metals, could offer efficient and selective amide bond formation under milder conditions.
Aqueous Synthesis: Performing reactions in water as a solvent is a cornerstone of green chemistry. ucsb.edu The development of water-soluble catalysts or surfactant-based micellar catalysis could enable the synthesis of this compound in an aqueous environment, minimizing the use of volatile organic compounds. ucsb.edu
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity with a smaller environmental footprint.
Table 2: Comparison of Traditional vs. Advanced Synthetic Approaches for this compound
| Synthetic Aspect | Traditional Approach | Advanced/Sustainable Approach |
| Solvent | Organic solvents (e.g., Dichloromethane (B109758), Dimethylformamide) | Water, biodegradable solvents, or solvent-free conditions. primescholars.comucsb.edu |
| Reagents | Stoichiometric coupling reagents (e.g., carbodiimides) | Catalytic systems (e.g., metal-based catalysts, organocatalysts). |
| Process | Batch processing | Continuous flow chemistry. |
| Waste Generation | High | Minimized through atom economy and catalyst recycling. primescholars.com |
Integration of Multi-Omics Data in Compound Research
The era of "big data" in biology offers unprecedented opportunities to understand the effects of chemical compounds on a systemic level. Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, can provide a comprehensive picture of a compound's mechanism of action and potential off-target effects. nih.govnih.gov
For a compound with limited characterization like this compound, a multi-omics strategy would be invaluable. For example, treating a relevant cell line or model organism with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analyses could reveal which cellular pathways are perturbed. This data can help to identify primary biological targets and downstream effects without prior hypotheses. biorxiv.org
Metabolomic studies could further elucidate the compound's impact on cellular metabolism. nih.gov The integration of these different "omics" datasets can lead to the construction of detailed molecular networks, offering a holistic view of the compound's biological activity and helping to generate new, data-driven hypotheses for further testing. plos.org
Addressing Current Knowledge Gaps and Formulating Future Research Questions
The most significant knowledge gap for this compound is the near-complete absence of data on its biological properties. The current understanding is largely based on inference from structurally similar molecules. Therefore, future research must prioritize foundational studies to establish a baseline of biological activity.
Key Knowledge Gaps:
Basic Biological Activity: The primary and secondary biological targets of the compound are unknown.
Pharmacokinetic Profile: There is no information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Structure-Activity Relationships (SAR): The relationship between the chemical structure of this compound and its biological activity has not been explored.
Future Research Questions:
What are the primary biological targets of this compound? A broad-based screening against a panel of receptors, enzymes, and cell lines is a crucial first step.
Does this compound exhibit any therapeutic potential, for instance, as an antiparasitic, antimicrobial, or anticancer agent, as suggested by related compounds?
What are the key structural features of the molecule that contribute to any observed biological activity? A systematic SAR study involving the synthesis and testing of analogues would be highly informative.
Can a sustainable and scalable synthetic process for this compound and its derivatives be developed using green chemistry principles?
What cellular pathways are modulated by this compound, as revealed by multi-omics analysis?
By systematically addressing these knowledge gaps and pursuing these research questions, the scientific community can begin to unlock the potential of this compound and determine its place, if any, in the landscape of biologically active molecules.
Q & A
Basic: What experimental precautions are critical when handling N-(4-methoxyphenyl)-3-phenoxypropanamide in laboratory settings?
Answer:
- Protective Measures: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors or dust .
- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to mitigate environmental risks .
- Emergency Protocols: Immediate rinsing with water for 15+ minutes if exposed, followed by medical consultation. Maintain Safety Data Sheets (SDS) for reference .
Basic: How can researchers confirm the purity and structural integrity of synthesized this compound?
Answer:
- Analytical Techniques:
Advanced: What strategies resolve contradictions in reported bioactivity data for N-(4-methoxyphenyl)propanamide derivatives?
Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., chloro vs. methoxy groups) using in vitro models (e.g., microbial inhibition assays) .
- Meta-Analysis: Cross-reference crystallographic data (e.g., bond angles from SHELXL refinements) with activity trends to identify conformational determinants .
Advanced: How can crystallographic data improve the design of this compound analogs?
Answer:
- Software Tools: Use SHELXL for high-resolution refinement to map electron density and validate hydrogen bonding (e.g., methoxy-phenyl interactions) .
- Torsion Angle Analysis: Optimize phenoxy group orientation to enhance binding affinity (e.g., via Mercury 4.0 visualization) .
- Polymorphism Screening: Conduct PXRD to identify stable crystalline forms for pharmacokinetic optimization .
Basic: What synthetic routes are effective for preparing N-(4-methoxyphenyl)propanamide derivatives?
Answer:
- Acylation: React 4-methoxyaniline with propanoyl chloride in dry DCM, using triethylamine as a base (yield: 70–85%) .
- Catalytic Optimization: Employ DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics under inert atmospheres .
- Workup: Purify via recrystallization (ethanol/water) or flash chromatography (hexane:ethyl acetate gradient) .
Advanced: How do electronic effects of substituents influence the stability of this compound in physiological conditions?
Answer:
- Computational Modeling: Perform DFT calculations (Gaussian 09) to assess electron-withdrawing/donating effects on hydrolysis rates .
- Degradation Studies: Monitor stability in PBS (pH 7.4) at 37°C using LC-MS to identify metabolites (e.g., phenolic cleavage products) .
- Steric Shielding: Introduce ortho-substituents to the phenoxy group to reduce enzymatic degradation .
Basic: What spectroscopic benchmarks distinguish this compound from structurally similar amides?
Answer:
- IR Spectroscopy: Key peaks include N-H stretch (~3300 cm), carbonyl (C=O, ~1650 cm), and aromatic C-O (1250 cm) .
- NMR: Methoxy singlet at δ 3.8 ppm and phenoxy aromatic protons as a multiplet (δ 6.8–7.4 ppm) .
Advanced: How can researchers address low yields in the coupling of phenoxy groups to the propanamide backbone?
Answer:
- Catalyst Screening: Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings under microwave irradiation (50–80°C) .
- Solvent Optimization: Use anhydrous DMF or toluene to minimize side reactions .
- In Situ Monitoring: Employ TLC (silica, UV-active) to track reaction progress and quench at optimal conversion .
Basic: What are the primary applications of N-(4-methoxyphenyl)propanamide derivatives in pharmacological research?
Answer:
- Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL) .
- Enzyme Inhibition: Assess COX-2 or MAO-B inhibition using fluorometric assays .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
